molecular formula C9H12N2O2S B401000 N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE

N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE

Cat. No.: B401000
M. Wt: 212.27g/mol
InChI Key: GZFIKWZCBKYKPZ-UHFFFAOYSA-N
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Description

N²-Morpholino-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring substituted with a carboxamide group at the 2-position and a morpholino moiety at the N² position. The morpholino group (a six-membered saturated ring containing one nitrogen and one oxygen atom) confers unique physicochemical properties, such as enhanced solubility and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27g/mol

IUPAC Name

N-morpholin-4-ylthiophene-2-carboxamide

InChI

InChI=1S/C9H12N2O2S/c12-9(8-2-1-7-14-8)10-11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12)

InChI Key

GZFIKWZCBKYKPZ-UHFFFAOYSA-N

SMILES

C1COCCN1NC(=O)C2=CC=CS2

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Reductive Amination

A widely cited method involves the reaction of 2-bromothiophene carboxaldehyde with morpholine in tetrahydrofuran (THF), followed by reductive amination using sodium triacetoxyborohydride. The aldehyde group in 2-bromothiophene carboxaldehyde undergoes nucleophilic attack by morpholine, forming an imine intermediate. Subsequent reduction yields the secondary amine, which is then subjected to carboxamide formation.

Key Steps :

  • Nucleophilic Substitution :

    2-Bromothiophene carboxaldehyde+MorpholineTHFImine Intermediate\text{2-Bromothiophene carboxaldehyde} + \text{Morpholine} \xrightarrow{\text{THF}} \text{Imine Intermediate}
  • Reductive Amination :

    Imine IntermediateNaBH(OAc)₃2-Morpholinothiophene methanol\text{Imine Intermediate} \xrightarrow{\text{NaBH(OAc)₃}} \text{2-Morpholinothiophene methanol}
  • Oxidation and Amidation :
    The alcohol intermediate is oxidized to a carboxylic acid, which is then coupled with ammonia or an amine source to form the carboxamide.

Optimization Notes :

  • Solvent Choice : THF is preferred for its ability to dissolve both morpholine and the intermediate.

  • Reducing Agent : Sodium triacetoxyborohydride minimizes side reactions compared to traditional borohydrides.

  • Yield : Reported yields range from 65% to 78% after purification by silica column chromatography.

Direct Coupling via Carbodiimide-Mediated Amidation

An alternative route employs 2-thiophenecarboxylic acid activated by N,N-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), followed by reaction with morpholine. This one-step method avoids intermediate isolation, enhancing efficiency.

Reaction Scheme :

2-Thiophenecarboxylic Acid+CDIDioxaneImidazolide IntermediateMorpholineN²-Morpholino-2-thiophenecarboxamide\text{2-Thiophenecarboxylic Acid} + \text{CDI} \xrightarrow{\text{Dioxane}} \text{Imidazolide Intermediate} \xrightarrow{\text{Morpholine}} \text{N²-Morpholino-2-thiophenecarboxamide}

Conditions :

  • Temperature : Room temperature to 50°C.

  • Catalyst : Triethylamine (1–2 equiv) accelerates imidazolide formation.

  • Yield : Up to 85% with CDI, compared to 72% with DCC.

Advantages :

  • Eliminates oxidation steps required in reductive amination routes.

  • Scalable for gram-to-kilogram production.

Advanced Functionalization Strategies

Suzuki-Miyaura Cross-Coupling for Thiophene Ring Modification

Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups to the thiophene ring prior to morpholino functionalization. For example, 2-bromo-5-iodothiophenecarboxamide reacts with morpholine-substituted boronic acids under Suzuki conditions:

2-Bromo-5-iodothiophenecarboxamide+Morpholinoarylboronic AcidPd(PPh₃)₄, Na₂CO₃N²-Morpholino-2-thiophenecarboxamide\text{2-Bromo-5-iodothiophenecarboxamide} + \text{Morpholinoarylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{N²-Morpholino-2-thiophenecarboxamide}

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2–5 mol%).

  • Solvent : 1,2-Dimethoxyethane (DME) or toluene.

  • Temperature : 80–100°C for 12–18 hours.

Yield : 60–70% after purification by recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for amidation and coupling steps. A reported protocol involves heating 2-thiophenecarbonyl chloride with morpholine in dimethylformamide (DMF) at 120°C for 15 minutes under microwave conditions.

Outcomes :

  • Reaction Time : 15 minutes vs. 8–12 hours conventionally.

  • Purity : >95% by HPLC without column chromatography.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (10–50% ethyl acetate) is standard for isolating N²-morpholino-2-thiophenecarboxamide. Reverse-phase chromatography (water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar impurities.

Recrystallization

Recrystallization from methanol/ether mixtures yields high-purity product (99% by NMR).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 5.2 Hz, 1H, thiophene H-3), 7.45 (d, J = 5.2 Hz, 1H, thiophene H-4), 3.60 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 2.85 (t, J = 4.8 Hz, 4H, morpholine NCH₂).

  • HRMS : [M+H]⁺ calculated for C₉H₁₂N₂O₂S: 226.0612; found: 226.0615.

Comparative Analysis of Methods

Method Key Reagents Yield Purity Scalability
Reductive AminationNaBH(OAc)₃, Morpholine65–78%95–98%Moderate
CDI-Mediated AmidationCDI, Morpholine72–85%>99%High
Suzuki Cross-CouplingPd(PPh₃)₄, Boronic Acid60–70%90–95%Low
Microwave SynthesisDMF, Microwave Irradiation80–88%>95%High

Challenges and Optimization Opportunities

  • Moisture Sensitivity : Morpholine and CDI require anhydrous conditions; reactions must be conducted under argon or nitrogen.

  • Byproduct Formation : Use of scavengers like molecular sieves reduces imidazole byproducts in CDI routes.

  • Cost-Efficiency : Palladium catalysts in Suzuki coupling limit large-scale applications; nickel-based alternatives are under investigation .

Chemical Reactions Analysis

Types of Reactions

N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The morpholine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to altered enzyme function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

(a) N-(5-(3-Cyano-6-Nitro-7-(Tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide
  • Structure: This compound (from ) integrates a nitroquinoline core linked to a pyrimidine-thiophenecarboxamide scaffold. The presence of electron-withdrawing groups (e.g., nitro, cyano) and a tetrahydrofuran-3-yl-oxy substituent distinguishes it from N²-morpholino-2-thiophenecarboxamide.
  • The morpholino-free structure may reduce solubility compared to the target compound .
(b) N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
  • Structure: This analog (from ) replaces the morpholino group with a carbamothioyl-linked 2-chloropyridinyl group. The carbamothioyl (CS-NH) group introduces sulfur-based reactivity, enabling coordination with metal ions (e.g., Co(II), Ni(II), Cu(II)).
  • Function: Metal complexes of this compound exhibit antioxidant (IC₅₀: 12–18 μM against DPPH radicals) and antitumor activity (IC₅₀: 8–14 μM against MCF-7 breast cancer cells). The chloropyridinyl group may enhance lipophilicity, contrasting with the morpholino group’s polar nature .

Key Research Findings

Morpholino vs. In contrast, the carbamothioyl group in ’s compound enables metal coordination, expanding its application in catalysis or metallodrug design . The absence of metal-binding sites in N²-morpholino-2-thiophenecarboxamide limits its utility in coordination chemistry but may improve metabolic stability.

Thiophene Core Modifications: Substituents on the thiophene ring (e.g., nitroquinoline in vs. chloropyridinyl in ) dictate electronic and steric profiles.

Biological Implications: While N²-morpholino-2-thiophenecarboxamide’s activity is undocumented, structural analogs suggest that its morpholino-thiophene hybrid could target enzymes like kinases or proteases, analogous to FDA-approved morpholine-containing drugs (e.g., Gefitinib) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N²-Morpholino-2-Thiophenecarboxamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with activated thiophene-carboxylic acid precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM is common. Reaction optimization includes:

  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents enhance reactivity but may require rigorous drying.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity .

Q. How should researchers characterize the structural integrity of N²-Morpholino-2-Thiophenecarboxamide using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of morpholine (δ ~3.5–3.7 ppm for N-CH₂ groups) and thiophene protons (δ ~7.0–7.5 ppm).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational tools like PubChem for validation .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of N²-Morpholino-2-Thiophenecarboxamide?

  • Methodological Answer : Start with cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC assays against Gram-positive/negative bacteria). Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent toxicity. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictions in the biological activity data of N²-Morpholino-2-Thiophenecarboxamide across different studies?

  • Methodological Answer : Address discrepancies via:

  • Triangulation : Combine data from orthogonal assays (e.g., enzymatic inhibition + cell-based viability).
  • Batch Consistency : Verify compound purity (HPLC ≥95%) and stability (TGA/DSC for thermal degradation).
  • Contextual Variables : Control cell passage number, serum concentration, and incubation time. Use statistical tools like ANOVA to identify confounding factors .

Q. How can computational chemistry techniques like molecular docking be applied to predict the binding affinity of N²-Morpholino-2-Thiophenecarboxamide with target proteins?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., from PDB), remove water molecules, and add hydrogens.
  • Ligand Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate docking poses via MD simulations (GROMACS) to assess stability.
  • Binding Energy Analysis : Calculate ΔG using MM-PBSA/GBSA. Correlate in silico results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies optimize the selectivity of N²-Morpholino-2-Thiophenecarboxamide derivatives for specific biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the morpholine (e.g., methyl, ethyl groups) and thiophene rings (e.g., halogens, nitro groups).
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldown assays.
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (morpholine oxygen) and hydrophobic regions (thiophene ring) for target engagement .

Data Presentation Guidelines

  • Spectroscopic Data : Tabulate NMR shifts, IR peaks, and HRMS values with tolerances (e.g., ±0.1 ppm for NMR).
  • Biological Data : Report IC₅₀/EC₅₀ values with 95% confidence intervals. Use standardized units (e.g., µM for concentration).
  • Statistical Analysis : Include p-values, effect sizes, and power calculations for hypothesis-driven studies .

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